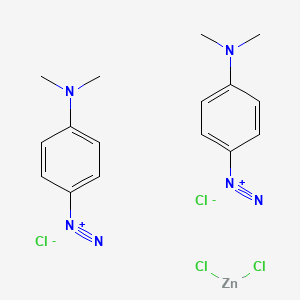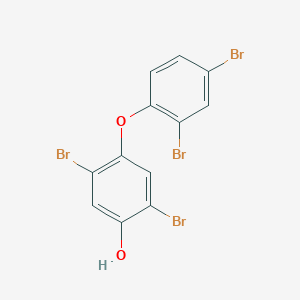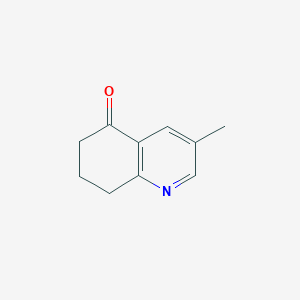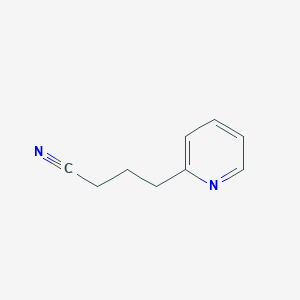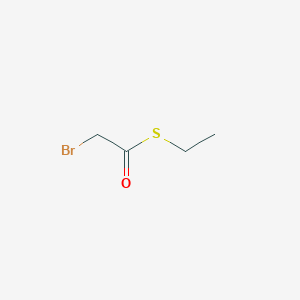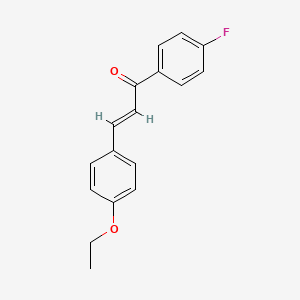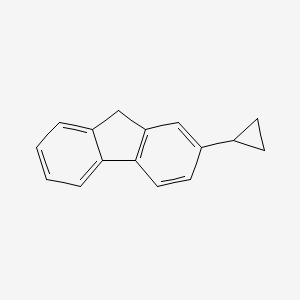
2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide is an organic compound that belongs to the class of acetamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methylphenol with an appropriate halogenating agent to form 2-methylphenoxy halide.
Nitration: The phenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acylation: The nitrated intermediate undergoes acylation with an acyl chloride or anhydride to form the acetamide derivative.
Thiophenyl Substitution: Finally, the acetamide derivative is reacted with a thiophenyl compound under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The phenoxy and thiophenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted Derivatives: Formed by substitution reactions.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The phenoxy and thiophenyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors.
相似化合物的比较
Similar Compounds
2-(2-methylphenoxy)-N-(3-nitrophenyl)acetamide: Lacks the thiophenyl group.
2-(2-methylphenoxy)-N-(5-phenylthiophenyl)acetamide: Lacks the nitro group.
2-(2-methylphenoxy)-N-(3-nitro-5-phenylphenyl)acetamide: Lacks the thiophenyl group.
Uniqueness
2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide is unique due to the presence of both the nitro and thiophenyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
6069-06-3 |
|---|---|
分子式 |
C21H18N2O4S |
分子量 |
394.4 g/mol |
IUPAC 名称 |
2-(2-methylphenoxy)-N-(3-nitro-5-phenylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C21H18N2O4S/c1-15-7-5-6-10-20(15)27-14-21(24)22-16-11-17(23(25)26)13-19(12-16)28-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,22,24) |
InChI 键 |
CWLVYGJMQGEDAE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-] |
规范 SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


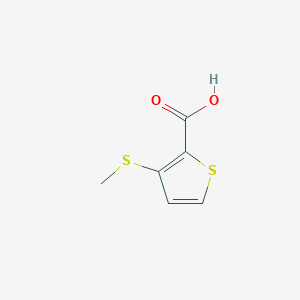
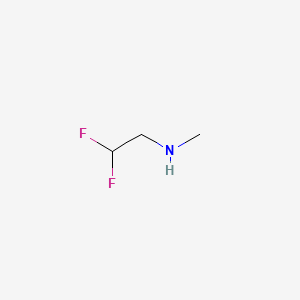
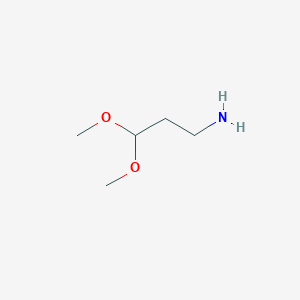
![4-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054406.png)
![4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054407.png)
